molecular formula C11H7FN2O3 B2381742 2-(2-Fluorophenoxy)-5-nitropyridine CAS No. 218795-32-5

2-(2-Fluorophenoxy)-5-nitropyridine

Cat. No. B2381742
CAS RN: 218795-32-5
M. Wt: 234.186
InChI Key: JBQFWUDJPLCFND-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-5-nitropyridine is a chemical compound that belongs to the family of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.

Scientific Research Applications

  • Fluorescent Probes for Metal Detection : Singh et al. (2020) developed aminoethylpyridine based fluorescent compounds for detecting Fe3+ and Hg2+ in aqueous media. These compounds, which are derivatives of 5-nitropyridine, show potential for practical applications in water testing and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

  • Synthesis of Substituted Pyridines : Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to various substituted pyridines. This study contributes to the understanding of chemical reactions involving nitropyridine derivatives (Bakke & Sletvold, 2003).

  • Fluorodenitration Synthesis : Kuduk, Dipardo, and Bock (2005) described an efficient method for synthesizing fluoropyridines through fluorodenitration, applicable to 2- or 4-nitro-substituted pyridines. This method is significant for chemical synthesis involving nitropyridine structures (Kuduk, Dipardo, & Bock, 2005).

  • Conformational Stability and Spectral Studies : Balachandran, Lakshmi, and Janaki (2012) conducted a study on the conformational stability and vibrational spectral analysis of 2-hydroxy-4-methyl-5-nitropyridine. Their work provides insights into molecular stability and charge transfer in these molecules (Balachandran, Lakshmi, & Janaki, 2012).

  • Amination Reactions in Liquid Ammonia : Streef and Hertog (2010) investigated the amination of 2-bromopyridines substituted at the 6-position, including 6-(p-fluorophenoxy)-2-bromopyridine. This research contributes to the understanding of chemical reactions and transformations involving fluorophenoxy nitropyridine derivatives (Streef & Hertog, 2010).

  • PET Tracers of Serotonin Receptors : García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for PET tracers of serotonin 5-HT(1A) receptors. This research demonstrates the potential of fluoropyridine derivatives in neuroimaging and the study of neuropsychiatric disorders (García et al., 2014).

properties

IUPAC Name

2-(2-fluorophenoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQFWUDJPLCFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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